Phytanate

PPARα nuclear receptor transactivation

Phytanate (the conjugate base of phytanic acid) refers to 3,7,11,15-tetramethylhexadecanoic acid, a 20-carbon saturated branched-chain fatty acid derived exclusively from dietary phytol via chlorophyll metabolism. Unlike straight-chain fatty acids, phytanate cannot undergo β-oxidation directly and requires initial peroxisomal α-oxidation to pristanate before further catabolism.

Molecular Formula C20H39O2-
Molecular Weight 311.5 g/mol
Cat. No. B1244857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhytanate
Molecular FormulaC20H39O2-
Molecular Weight311.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)[O-]
InChIInChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/p-1
InChIKeyRLCKHJSFHOZMDR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phytanate (Phytanic Acid) Procurement Guide: Sourcing the Authentic Branched-Chain RXR/PPARα Ligand


Phytanate (the conjugate base of phytanic acid) refers to 3,7,11,15-tetramethylhexadecanoic acid, a 20-carbon saturated branched-chain fatty acid derived exclusively from dietary phytol via chlorophyll metabolism [1]. Unlike straight-chain fatty acids, phytanate cannot undergo β-oxidation directly and requires initial peroxisomal α-oxidation to pristanate before further catabolism [2]. At physiological micromolar concentrations, phytanate functions as a natural ligand for both the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor alpha (PPARα), thereby modulating transcriptional programs governing lipid metabolism, glucose homeostasis, and cellular differentiation [3].

Why Phytanate Cannot Be Replaced with Pristanate or Straight-Chain Analogs in Experimental Systems


Simple substitution of phytanate with pristanate or common straight-chain fatty acids is scientifically invalid due to fundamental differences in receptor activation profiles, metabolic fate, and cellular effects. While both phytanate and pristanate activate PPARα, only phytanate acts as an RXR ligand and drives brown adipocyte differentiation—a function completely absent in pristanate [1]. Furthermore, phytanate uniquely requires α-oxidation, making it a distinct metabolic probe for peroxisomal function that cannot be mimicked by β-oxidizable straight-chain fatty acids [2]. These divergent signaling and metabolic pathways underscore why sourcing the correct compound is critical for reproducible, interpretable results.

Quantitative Comparative Evidence for Phytanate Differentiation vs. Closest Analogs


PPARα Transactivation Potency of Phytanate vs. Pristanate

Phytanic acid and pristanic acid both activate PPARα, but their potency differs. In a PPRE-driven reporter gene assay, significant induction was observed with phytanic acid at 3 μM and pristanic acid at 1 μM, indicating that pristanic acid is approximately 3-fold more potent on a molar basis in this specific assay context [1].

PPARα nuclear receptor transactivation

RXR Binding Affinity: Phytanate vs. 9-cis-Retinoic Acid

Phytanic acid specifically displaces [3H]-9-cis-retinoic acid from RXR with a Ki value of 4 μM, demonstrating direct receptor interaction. In contrast, 9-cis-retinoic acid is approximately 200 times more potent, with an EC50 in the low nanomolar range, but it is undetectable in serum extracts [1][2].

RXR binding affinity Ki

RXRβ Coactivator Recruitment Rank Order: Phytanate vs. Retinoids and DHA

In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay measuring coactivator peptide (D22) recruitment to RXRβ ligand-binding domain, the rank order of potency was 9-cisRA > phytanic acid (PA) > all-trans-RA > docosahexaenoic acid (DHA) [1]. This places phytanic acid as a more efficacious RXRβ agonist than DHA, a common comparator omega-3 fatty acid.

RXRβ TR-FRET coactivator EC50

Brown Adipocyte Differentiation: Phytanate vs. Pristanate Functional Selectivity

Phytanic acid induces brown adipocyte differentiation and stimulates transcription of the uncoupling protein-1 (UCP1) gene. Crucially, its α-oxidation product, pristanic acid, fails to promote brown adipocyte differentiation or UCP1 transcription, demonstrating that this biological activity is unique to phytanate and not mediated by its metabolite [1].

brown adipose tissue UCP1 cell differentiation

Analytical Quantification in Plasma: Phytanate GC-MS Method Validation

A validated GC-MS method for quantifying phytanic acid (PhA) in plasma specimens demonstrates a linear range of 0.127 to 39.432 μmol/L (R²=0.9998) with a limit of quantification of 0.127 μmol/L. The method achieves within-batch and total coefficients of variation below 6% and recovery within ±10% [1].

GC-MS method validation quantification

Metabolic Degradation Rate: Phytanate vs. Pristanate in Fibroblasts

In cultured fibroblasts from healthy children, [U-3H]-pristanic acid is degraded at a rate 60 times that of [U-3H]-phytanic acid, confirming that the initial α-oxidation of phytanate to pristanate is the rate-limiting step in overall branched-chain fatty acid catabolism [1].

metabolism α-oxidation peroxisomal disorders

High-Impact Research and Industrial Applications for Phytanate


Peroxisomal Disorder Diagnostic Assays and Biomarker Quantification

Phytanate serves as a primary diagnostic biomarker for Refsum disease and related peroxisomal biogenesis disorders [9]. Its accumulation in plasma (normal <10 μmol/L; Refsum patients 100-500+ μmol/L) necessitates accurate quantification via validated GC-MS methods with LOQ of 0.127 μmol/L [8]. The 60-fold slower degradation rate of phytanate versus pristanate makes it a specific indicator of α-oxidation pathway integrity [6].

Nuclear Receptor Pharmacology: RXR/PPARα Dual Agonist Studies

Phytanate is uniquely qualified for studies requiring simultaneous activation of both RXR and PPARα. It demonstrates specific RXR binding with Ki=4 μM [9] and ranks above at-RA and DHA in coactivator recruitment potency to RXRβ [8]. In PPARα transactivation assays, it shows significant activity at 3 μM, complementing its RXR activity [6]. This dual agonism is not replicated by pristanate, which lacks RXR activity.

Brown Adipose Tissue and Metabolic Disease Research

Phytanate, but not pristanate, induces brown adipocyte differentiation and UCP1 gene expression, making it a critical tool for obesity and thermogenesis research [9]. Its physiological relevance as a dietary-derived ligand at micromolar serum concentrations [8] supports its use in nutritional intervention studies and metabolic disease models.

Patented Diabetes Therapeutic Development

Phytanic acid and its derivatives are claimed in granted patents for the treatment and prevention of non-insulin dependent diabetes mellitus (Type II) and conditions associated with impaired glucose tolerance [9]. This intellectual property landscape supports procurement for pharmaceutical development and formulation studies targeting PPAR-mediated glycemic control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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